molecular formula C15H13IN2O2 B11991425 2-iodo-N'-(4-methoxybenzylidene)benzohydrazide CAS No. 303063-60-7

2-iodo-N'-(4-methoxybenzylidene)benzohydrazide

Cat. No.: B11991425
CAS No.: 303063-60-7
M. Wt: 380.18 g/mol
InChI Key: FZRMCUWGOPCJDN-LICLKQGHSA-N
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Description

Preparation Methods

The synthesis of 2-iodo-N’-(4-methoxybenzylidene)benzohydrazide typically involves the reaction of 2-iodobenzohydrazide with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

2-iodo-N’-(4-methoxybenzylidene)benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzohydrazides.

Scientific Research Applications

2-iodo-N’-(4-methoxybenzylidene)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-iodo-N’-(4-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

2-iodo-N’-(4-methoxybenzylidene)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-iodo-N’-(4-methoxybenzylidene)benzohydrazide lies in its specific combination of functional groups, which provides distinct chemical and biological properties that can be leveraged in various research applications.

Properties

CAS No.

303063-60-7

Molecular Formula

C15H13IN2O2

Molecular Weight

380.18 g/mol

IUPAC Name

2-iodo-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H13IN2O2/c1-20-12-8-6-11(7-9-12)10-17-18-15(19)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+

InChI Key

FZRMCUWGOPCJDN-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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